3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one is an organic compound that belongs to the class of chromeno-pyrazolones This compound is characterized by its unique structure, which combines a chromene ring with a pyrazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one typically involves the reaction of propiolates with sulfonyl hydrazides. This process is facilitated by the use of copper(II) as a catalyst, promoting an oxidative cascade that forms both carbon-carbon and carbon-nitrogen bonds . The reaction conditions are optimized to ensure high yield and purity, with the reaction typically carried out under aerobic conditions at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are carefully controlled to maintain product quality. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones: These compounds share a similar core structure but differ in the presence of sulfonyl groups.
2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones: These compounds have a quinoline moiety instead of a chromene ring.
Uniqueness
3-methyl-1-(p-tolyl)chromeno[4,3-c]pyrazol-4(1H)-one is unique due to its specific combination of a chromene ring with a pyrazolone moiety. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its uniqueness and utility in scientific research .
Properties
CAS No. |
110570-18-8 |
---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)chromeno[4,3-c]pyrazol-4-one |
InChI |
InChI=1S/C18H14N2O2/c1-11-7-9-13(10-8-11)20-17-14-5-3-4-6-15(14)22-18(21)16(17)12(2)19-20/h3-10H,1-2H3 |
InChI Key |
JLDMZWPPTDNQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.